Enhanced Hydrogen-Bond Donor Capacity and Polarity vs. Unsubstituted Phenanthrene-9,10-dione
2-Hydroxyphenanthrene-9,10-dione possesses one hydrogen-bond donor (HBD) versus zero for the parent compound phenanthrene-9,10-dione, and a larger topological polar surface area (TPSA of 54.4 Ų vs. ~34.1 Ų). Its computed XLogP3 is 2.2 compared to 2.5 for the parent [1]. These differences have direct consequences for aqueous solubility and membrane permeability profiles, consistent with the class-level observation that introducing a phenolic –OH onto the phenanthrenequinone scaffold decreases logP by approximately 0.3–0.5 units and increases hydrogen-bonding capacity [2].
| Evidence Dimension | Computed physicochemical property differences |
|---|---|
| Target Compound Data | HBD = 1; TPSA = 54.4 Ų; XLogP3 = 2.2; MW = 224.21 g/mol |
| Comparator Or Baseline | Phenanthrene-9,10-dione (CAS 84-11-7): HBD = 0; TPSA = 34.1 Ų; XLogP3 = 2.5; MW = 208.21 g/mol |
| Quantified Difference | ΔHBD = +1; ΔTPSA = +20.3 Ų; ΔXLogP3 = −0.3; ΔMW = +16.0 g/mol |
| Conditions | PubChem computed properties (PubChem 2021.05.07 release); XLogP3 3.0; Cactvs 3.4.6.11 for TPSA and HBD |
Why This Matters
These differences are directly relevant for procurement decisions in medicinal chemistry and drug discovery: the 2-hydroxy analog offers higher aqueous solubility potential and distinct hydrogen-bonding pharmacophore features compared to the parent, impacting formulation development and target-binding hypotheses.
- [1] PubChem Compound Summary: CID 19773450 (2-Hydroxyphenanthrene-9,10-dione) and CID 6763 (Phenanthrene-9,10-dione). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4088-81-7 View Source
- [2] DrugMap/DrugBank logP and TPSA data for phenanthrene-9,10-dione and hydroxy-substituted analogs. https://drugmap.idrblab.net View Source
